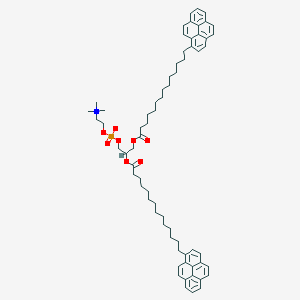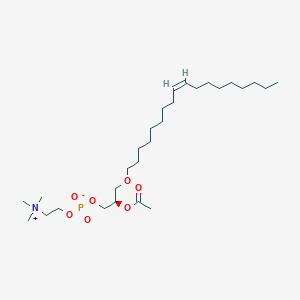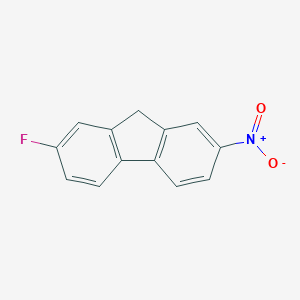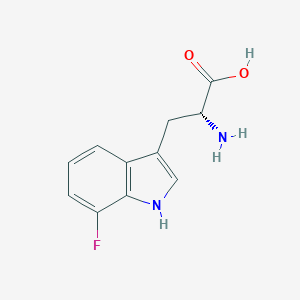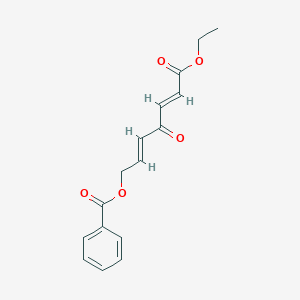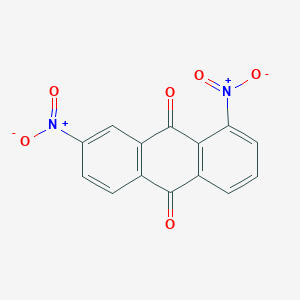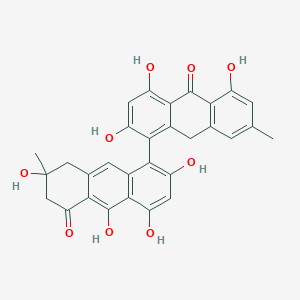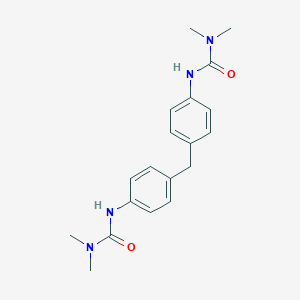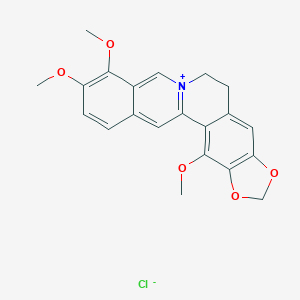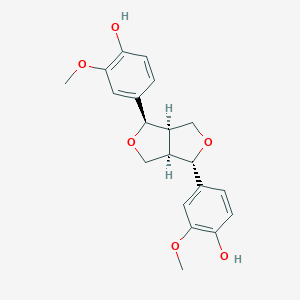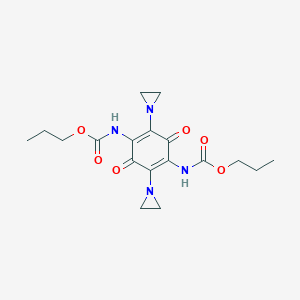
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester, also known as BCNU, is a chemical compound that has been widely used in scientific research for its unique properties. BCNU is a highly reactive alkylating agent that has been shown to have potent anti-cancer activity.
Mecanismo De Acción
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is a highly reactive alkylating agent that works by binding to DNA and causing DNA damage. The alkyl groups on (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester react with the nitrogen atoms on the DNA bases, leading to the formation of cross-links between DNA strands. These cross-links prevent DNA from replicating and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancers and is often used in combination with other chemotherapy agents. However, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester also has a number of limitations. It is highly toxic and can cause serious side effects, including bone marrow suppression and pulmonary toxicity. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has a short half-life, which limits its effectiveness in some applications.
Direcciones Futuras
There are a number of future directions for (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester. Additionally, (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has potential applications in gene therapy and as a treatment for autoimmune diseases, which warrant further investigation.
Métodos De Síntesis
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is synthesized by reacting 1,4-bis(2-chloroethyl)-1,4-cyclohexadiene with sodium azide followed by hydrolysis with sodium hydroxide. The resulting product is then reacted with dipropylamine to form (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester.
Aplicaciones Científicas De Investigación
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including brain tumors, lymphomas, and leukemia. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester works by alkylating DNA, which leads to DNA damage and ultimately cell death. (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has also been studied for its potential use in gene therapy and as a treatment for autoimmune diseases.
Propiedades
Número CAS |
125659-90-7 |
|---|---|
Nombre del producto |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester |
Fórmula molecular |
C18H24N4O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
propyl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propoxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-3-9-27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10-4-2)14(15(11)23)22-7-8-22/h3-10H2,1-2H3,(H,19,25)(H,20,26) |
Clave InChI |
NZGZATAQMWPGSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
SMILES canónico |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Otros números CAS |
125659-90-7 |
Sinónimos |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dipropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



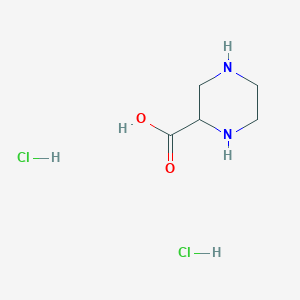
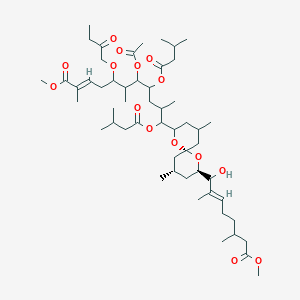
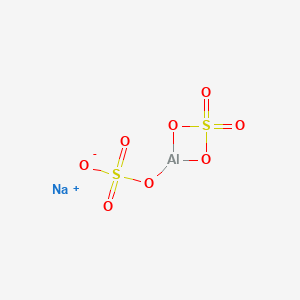
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
